Dynole 34-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dynole 34-2 is a potent inhibitor of dynamin GTPase activity, specifically targeting dynamin 1 and dynamin 2. It has been widely studied for its role in inhibiting receptor-mediated endocytosis and inducing apoptosis in various cell types . The compound has shown significant potential in scientific research, particularly in the fields of cell biology and cancer research.

Biochemische Analyse

Biochemical Properties

Dynole 34-2 interacts with dynamin I and dynamin II, inhibiting their GTPase activity . The IC50 values for inhibition of dynamin I and II GTPase are 1.3 and 14.2 μM, respectively . It potently inhibits receptor-mediated and synaptic vesicle endocytosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces apoptosis, as revealed by cell blebbing, DNA fragmentation, and PARP cleavage . It also potently inhibits receptor-mediated endocytosis (RME) .

Molecular Mechanism

This compound exerts its effects at the molecular level by targeting the GTPase domain of dynamin at an allosteric site . This inhibition of dynamin’s GTPase activity leads to the potent inhibition of receptor-mediated and synaptic vesicle endocytosis .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It is soluble in DMSO to 100 mM and can be stored for up to 12 months

Dosage Effects in Animal Models

It has been shown to overcome chemoresistance of leukemia stem cells .

Metabolic Pathways

This compound is involved in the metabolic pathway of endocytosis, a process that involves the internalization of plasma membrane along with extracellular material . It interacts with dynamin, a key enzyme in this pathway .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via its interactions with dynamin, a protein involved in membrane trafficking

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its role as a dynamin inhibitor, it is likely to be found wherever dynamin is present, which includes locations involved in endocytosis and membrane trafficking .

Vorbereitungsmethoden

The synthesis of Dynole 34-2 involves several key steps. The primary synthetic route includes the preparation of a cyanoamide intermediate, which is achieved by stirring ethylcyanoacetate with n-octylamine . This intermediate is then subjected to further reactions to yield this compound. The detailed reaction conditions and industrial production methods are as follows:

Step 1: Ethylcyanoacetate is stirred with n-octylamine to form the cyanoamide intermediate.

Step 2: The intermediate undergoes a Knoevenagel condensation reaction with 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde.

Step 3: The final product, this compound, is obtained after purification and characterization.

Analyse Chemischer Reaktionen

Dynole 34-2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Die Verbindung kann unter Verwendung gängiger Reduktionsmittel reduziert werden, was zu reduzierten Formen von this compound führt.

Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Dynole 34-2 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Zellbiologie: Es wird verwendet, um die Rolle von Dynamin bei der rezeptorvermittelten Endozytose und anderen zellulären Prozessen zu untersuchen.

Krebsforschung: this compound hat sich als potenzieller Antimitikotika erwiesen, der Apoptose in Krebszellen induziert, indem er die Zytokinese hemmt.

Neurowissenschaften: Die Verbindung wird verwendet, um die Rolle von Dynamin bei der Rezyklierung synaptischer Vesikel und der Neurotransmitterfreisetzung zu untersuchen.

Arzneimittelentwicklung: this compound dient als Leitverbindung für die Entwicklung neuer Dynamin-Inhibitoren mit therapeutischem Potenzial.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die GTPase-Aktivität von Dynamin 1 und Dynamin 2 hemmt. Diese Hemmung stört die normale Funktion von Dynamin bei der rezeptorvermittelten Endozytose, was zu einer Anhäufung endozytischer Vesikel und nachfolgenden zellulären Effekten führt. Die Verbindung induziert auch Apoptose durch DNA-Fragmentierung, Zellbläschenbildung und PARP-Spaltung .

Wirkmechanismus

Dynole 34-2 exerts its effects by inhibiting the GTPase activity of dynamin 1 and dynamin 2. This inhibition disrupts the normal function of dynamin in receptor-mediated endocytosis, leading to the accumulation of endocytic vesicles and subsequent cellular effects. The compound also induces apoptosis by causing DNA fragmentation, cell blebbing, and PARP cleavage .

Vergleich Mit ähnlichen Verbindungen

Dynole 34-2 wird mit anderen Dynamin-Inhibitoren wie Dynole 2-24 und Dyngo 4a verglichen. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Potenz und ihren spezifischen Anwendungen . This compound ist einzigartig in seiner hohen Potenz und Fähigkeit, Apoptose in Krebszellen zu induzieren, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .

Dynole 2-24: Ein weiterer Dynamin-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher Potenz.

Dyngo 4a: Ein Dynamin-Inhibitor, der an einer allosterischen Stelle wirkt und eine andere Hemmungsart bietet.

Biologische Aktivität

Dynole 34-2 is a potent small molecule inhibitor of dynamin GTPase activity, primarily known for its role in blocking dynamin-dependent endocytosis (DDE). This compound has garnered significant attention in cancer research, particularly for its effects on leukemia stem cells (LSCs) and its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications in cancer treatment.

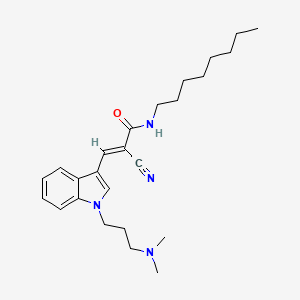

Chemical Structure:

- Chemical Name: 2-Cyano-3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-N-octyl-2-propenamide

- CAS Number: 1128165-88-7

- Molecular Weight: 408.6 Da

Mechanism of Action:

this compound inhibits dynamin I and II with IC50 values of 1.3 μM and 14.2 μM, respectively. It targets the GTPase domain at an allosteric site, effectively blocking receptor-mediated endocytosis (RME) and synaptic vesicle endocytosis . By preventing DDE, this compound disrupts the internalization of various signaling receptors, which is crucial for cellular responses to external stimuli.

Biological Activity in Cancer Research

Impact on Leukemia Stem Cells:

Research has demonstrated that this compound can significantly impair the growth and survival of leukemia stem cells by inhibiting key signaling pathways. In studies involving pre-LSCs, treatment with this compound resulted in decreased phosphorylation of Stat5, Erk, S6, and Akt—critical components of growth factor signaling pathways .

Case Study Findings:

- Inhibition of Signaling Pathways: In experiments with Ba/F3 cells expressing IL-7R, this compound blocked IL-7 receptor internalization and subsequent Stat5 activation. This indicates that the compound effectively disrupts Notch1 and IL-7 signaling pathways essential for LSC maintenance .

- Reduction in Pre-LSC Frequency: In vivo studies showed that administering this compound to mice led to a tenfold reduction in DN3a thymocytes and a 100-fold decrease in pre-LSC frequency following limiting dilution transplantation assays . This suggests a significant impact on the self-renewal capacity of LSCs.

- Cytokinesis Failure: In vitro studies revealed that this compound induces apoptosis through cytokinesis failure, particularly in dividing cancer cells like HeLa cells. The compound caused a high percentage of multinucleated cells, indicating its potential as an antimitotic agent .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Signaling Pathways | This compound inhibits IL-7R and Notch1 signaling by blocking receptor internalization. |

| Pre-LSC Reduction | Significant decrease in pre-LSC frequency in treated mice (100-fold reduction). |

| Cytokinesis Failure | Induces apoptosis specifically in dividing cancer cells; high multinucleation rates observed. |

Implications for Cancer Therapy

The ability of this compound to overcome chemoresistance in leukemia stem cells presents a promising avenue for therapeutic development. By targeting the microenvironmental signals that protect LSCs from chemotherapy, this compound may enhance treatment efficacy for acute leukemia and potentially other malignancies where similar mechanisms are at play .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30)/b21-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIMRONQBLZJFI-DYTRJAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCCN(C)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.